

Furametpyr: A Technical Guide to its Physicochemical Properties and Mechanism of Action

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Compound of Interest		
Compound Name:	Furametpyr	
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Introduction

Furametpyr is a fungicide belonging to the class of pyrazolecarboxamides. It is recognized for its systemic activity with both curative and protective properties against a range of fungal pathogens.[1] The primary mode of action of **furametpyr** is the inhibition of mitochondrial succinate dehydrogenase (SDH), a critical enzyme in the respiratory chain of fungi.[1] This indepth technical guide provides a comprehensive overview of the solubility of **furametpyr** in common laboratory solvents, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties

Furametpyr is a colorless crystalline solid with a melting point of 150°C.[2] Its molecular formula is C₁₇H₂₀ClN₃O₂.

Solubility Data

Quantitative solubility data for **furametpyr** in a wide range of organic laboratory solvents is not readily available in public literature. However, its solubility in water has been determined.

Table 1: Aqueous Solubility of Furametpyr



Solvent	Temperature (°C)	рН	Solubility (mg/L)
Water	20	7	255[1][2]

While specific quantitative data is limited, patent literature indicates that **furametpyr** can be dissolved in organic solvents for formulation purposes. Emulsifiable concentrates and other formulations can be prepared using solvents such as ketones, alcohols, glycol ethers, and dipropylene glycol methyl ether.[3] This suggests qualitative solubility in these solvent classes.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the saturation solubility of furametpyr in a specific solvent.

Materials:

- Furametpyr standard
- Selected laboratory solvent (e.g., acetone, methanol, dichloromethane)
- · Glass flasks with stoppers
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

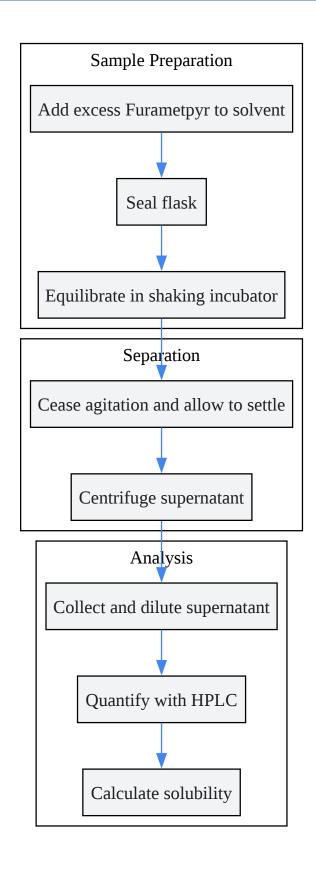
Procedure:



- Add an excess amount of furametpyr to a glass flask containing a known volume of the selected solvent. The excess solid should be visible to ensure a saturated solution is formed.
- Seal the flasks to prevent solvent evaporation.
- Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After the equilibration period, cease agitation and allow the flasks to stand to let the excess solid settle.
- Carefully collect a sample from the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then draw from the clear supernatant.
- Prepare a series of dilutions of the supernatant with the same solvent.
- Quantify the concentration of furametpyr in the diluted samples using a validated HPLC method.
- Calculate the solubility of furametpyr in the solvent based on the concentration of the saturated solution.

Workflow for Solubility Determination





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Caption: Experimental workflow for determining the solubility of **furametpyr**.

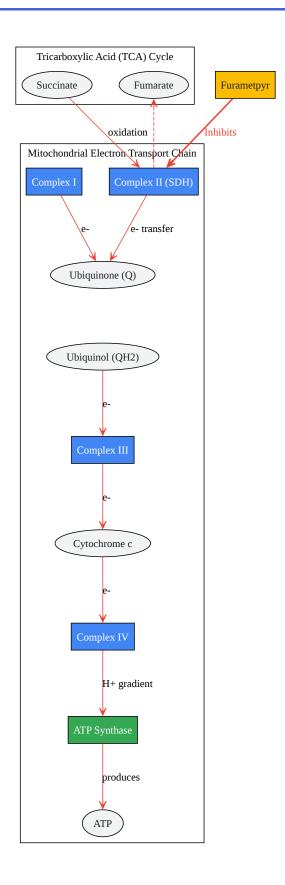


Mechanism of Action: Inhibition of Succinate Dehydrogenase

Furametpyr's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[4] It targets Complex II (succinate-ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[4] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, **furametpyr** blocks the transfer of electrons from succinate to ubiquinone.[4][5] This inhibition disrupts two critical cellular processes: the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a depletion of cellular energy in the form of ATP and ultimately causing fungal cell death.[4]

Signaling Pathway of Furametpyr's Action





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Caption: Furametpyr inhibits Complex II (SDH), blocking electron transport.



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